

# Discovery of 1-Methyl-4-oxocyclohexane-1-carbonitrile

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## Compound of Interest

**Compound Name:** 1-Methyl-4-oxocyclohexane-1-carbonitrile

**Cat. No.:** B180417

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An In-Depth Technical Guide on the Synthesis and Utility of **1-Methyl-4-oxocyclohexane-1-carbonitrile**

## Abstract

This technical guide provides a comprehensive overview of **1-Methyl-4-oxocyclohexane-1-carbonitrile** (CAS No. 121955-82-6), a versatile bifunctional building block crucial in modern synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptualization and synthesis are the logical culmination of well-established principles in organic chemistry. This document delves into the historical context of its parent chemical class, details robust synthetic methodologies, outlines key characterization data, and explores its contemporary applications, particularly in the field of drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

## Introduction and Significance

**1-Methyl-4-oxocyclohexane-1-carbonitrile** is a substituted cyclic ketonitrile featuring a cyclohexane scaffold, a ketone at the 4-position, and a geminal methyl and nitrile group at the 1-position. This unique arrangement of functional groups within a rigid cyclic framework makes it an exceptionally valuable intermediate for introducing complexity in molecular design.

The quaternary carbon center, bearing both a nucleophilic handle (via the nitrile) and a stable methyl group, provides a strategic anchor point in synthesis. The ketone offers a reactive site for a plethora of transformations, while the cyclohexane ring imparts a three-dimensional character essential for navigating the intricate topographies of biological targets. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)

Compound Profile:

Property	Value	Reference
CAS Number	121955-82-6	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	137.182 g/mol	<a href="#">[1]</a>
Typical Purity	≥97%	<a href="#">[1]</a>
Physical Form	Liquid or low-melting solid	
Storage	Room Temperature	<a href="#">[1]</a>

## The Genesis of a Scaffold: A Historical Perspective

The intellectual framework for the synthesis of **1-Methyl-4-oxocyclohexane-1-carbonitrile** rests on foundational discoveries in C-C bond formation involving nitriles.

- 1904 - The Thorpe Reaction: Sir Jocelyn Field Thorpe's work on the base-catalyzed self-condensation of aliphatic nitriles was a landmark discovery, demonstrating the ability of the  $\alpha$ -carbon of a nitrile to act as a nucleophile.[\[2\]](#)
- 1933 - The Thorpe-Ziegler Reaction: Karl Ziegler adapted this methodology for intramolecular reactions, using dinitriles to forge large cyclic systems.[\[2\]](#) The process involves the formation of a cyclic  $\beta$ -enaminonitrile, which is subsequently hydrolyzed to yield a cyclic ketone.[\[2\]](#) This reaction established a canonical pathway for constructing cyclic ketones from nitrile precursors.

While not a direct method for the title compound, the Thorpe-Ziegler reaction provided the chemical logic: a dinitrile precursor could be cyclized and hydrolyzed to create a cyclic  $\alpha$ -cyanoketone. The synthesis of **1-Methyl-4-oxocyclohexane-1-carbonitrile** is a modern refinement, more pragmatically achieved through the alkylation of a simpler, pre-formed cyclic precursor.

## Synthetic Methodologies: From Precursor to Product

The most logical and industrially scalable synthesis of **1-Methyl-4-oxocyclohexane-1-carbonitrile** involves the  $\alpha$ -methylation of a readily available precursor, 4-oxocyclohexane-1-carbonitrile. This approach offers superior control and efficiency compared to a de novo cyclization for this specific substitution pattern.

### Core Synthesis: $\alpha$ -Methylation of 4-Oxocyclohexane-1-carbonitrile

The central strategy hinges on the deprotonation of the acidic  $\alpha$ -proton of 4-oxocyclohexane-1-carbonitrile, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

- **Base Selection:** The pKa of the  $\alpha$ -proton in a ketonitrile is sufficiently low to be removed by a strong base. However, to prevent competing nucleophilic attack at the ketone or nitrile, a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) is ideal. Sodium hydride (NaH) is also an effective choice, forming the sodium enolate and hydrogen gas.
- **Solvent:** Anhydrous, aprotic polar solvents such as Tetrahydrofuran (THF) or Diethyl ether are required to ensure the stability of the strong base and the resulting enolate.
- **Temperature:** The enolate formation is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions. The subsequent alkylation can then be allowed to warm to room temperature.

- Methylating Agent: Methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ ) are common, effective electrophiles for this transformation.

### Experimental Protocol: Synthesis of **1-Methyl-4-oxocyclohexane-1-carbonitrile**

#### Materials:

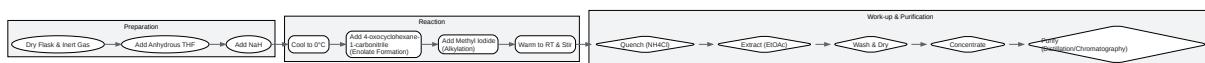
- 4-oxocyclohexane-1-carbonitrile
- Sodium hydride ( $\text{NaH}$ ), 60% dispersion in mineral oil
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
- Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirring THF.
- Enolate Formation: Cool the suspension to 0 °C. Add a solution of 4-oxocyclohexane-1-carbonitrile (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The evolution of hydrogen gas will be observed.
- Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the enolate.
- Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

- Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure **1-Methyl-4-oxocyclohexane-1-carbonitrile**.

#### Visualizations of Synthetic Workflow and Mechanism



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Caption: General experimental workflow for the synthesis of the target compound.

Caption: Reaction mechanism for the  $\alpha$ -methylation of 4-oxocyclohexane-1-carbonitrile.

## Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized **1-Methyl-4-oxocyclohexane-1-carbonitrile**. The following data are expected from standard analytical techniques.

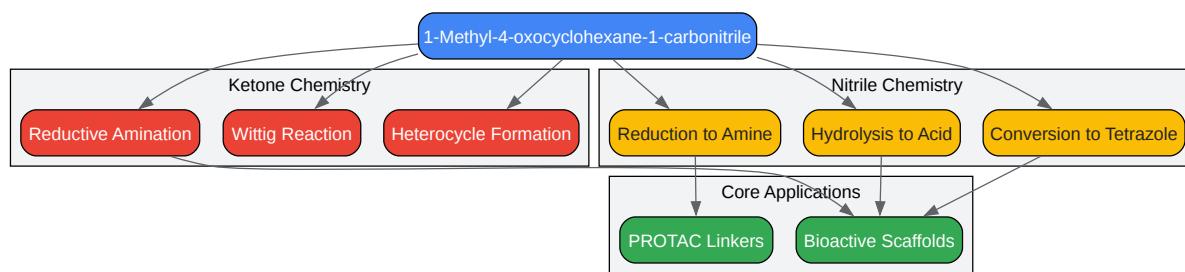
Technique	Expected Observations
Infrared (IR)	Strong absorption band around $1715\text{ cm}^{-1}$ ( $\text{C}=\text{O}$ stretch of ketone). Sharp, medium-intensity band around $2240\text{ cm}^{-1}$ ( $\text{C}\equiv\text{N}$ stretch of nitrile).
$^1\text{H}$ NMR	Singlet at $\sim 1.3\text{-}1.5\text{ ppm}$ ( $3\text{H}$ , $-\text{CH}_3$ ). Complex multiplets between $\sim 1.8\text{-}2.8\text{ ppm}$ ( $8\text{H}$ , cyclohexane ring protons).
$^{13}\text{C}$ NMR	Signal at $\sim 208\text{-}212\text{ ppm}$ ( $\text{C}=\text{O}$ , ketone carbonyl). Signal at $\sim 118\text{-}122\text{ ppm}$ ( $\text{C}\equiv\text{N}$ , nitrile). Signal at $\sim 40\text{-}45\text{ ppm}$ (quaternary $\text{C}-\text{CN}$ ). Multiple signals between $\sim 25\text{-}40\text{ ppm}$ (cyclohexane $-\text{CH}_2-$ carbons). Signal at $\sim 20\text{-}25\text{ ppm}$ ( $-\text{CH}_3$ ).
Mass Spec (EI)	Molecular ion peak ( $\text{M}^+$ ) at $\text{m/z} = 137$ .

## Applications in Research and Drug Development

The utility of **1-Methyl-4-oxocyclohexane-1-carbonitrile** stems from the orthogonal reactivity of its functional groups, making it a powerful scaffold for building molecular diversity.

- **Scaffold for Complex Molecules:** The cyclohexane core provides a rigid, non-aromatic framework, which is highly desirable in drug design to escape "flatland" and improve properties like solubility and metabolic stability.
- **Ketone Transformations:** The ketone is a versatile handle for chain extension or the introduction of new functionalities. It can undergo reductive amination to install amine groups, Wittig reactions to form alkenes, or serve as an anchor point for building heterocyclic rings like pyrazoles or pyrimidines.

- **Nitrile as a Versatile Functional Group:** The nitrile group is not merely a structural element but a key synthetic precursor.<sup>[3]</sup> It can be:
  - Reduced to a primary amine, providing a crucial point for amide coupling or further functionalization.
  - Hydrolyzed to a carboxylic acid, a common pharmacophore and synthetic handle.
  - Converted to a tetrazole, a well-known bioisostere for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.<sup>[3]</sup>
- **Pharmaceutical Intermediate:** The core structure of 4-oxocyclohexane is found in various pharmaceutical agents. For instance, the related intermediate, methyl 4-oxocyclohexanecarboxylate, is a key building block for imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for treating sleep disorders. This highlights the therapeutic relevance of this chemical scaffold.



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Caption: Synthetic utility and application pathways of the target compound.

## Conclusion

**1-Methyl-4-oxocyclohexane-1-carbonitrile** represents a sophisticated molecular building block whose synthesis is grounded in the fundamental principles of nitrile chemistry. While its formal "discovery" is an evolutionary step rather than a singular event, its value to the modern chemist is undeniable. Through robust and scalable synthetic routes, this intermediate provides access to a rich diversity of chemical structures. Its strategic combination of a rigid scaffold, a reactive ketone, and a versatile nitrile group ensures its continued and expanding role in the synthesis of complex organic molecules, from academic research to the development of next-generation pharmaceuticals.

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